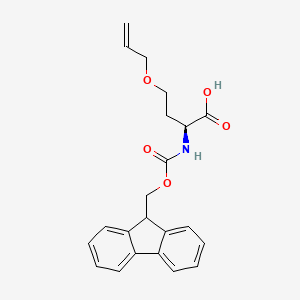
N-Fmoc-2-fluoro-D-homophenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fmoc-2-fluoro-D-homophenylalanine is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 2-fluoro-D-homophenylalanine. This compound is used extensively in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-2-fluoro-D-homophenylalanine typically involves the reaction of 2-fluoro-D-homophenylalanine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in an appropriate solvent. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-2-fluoro-D-homophenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Fmoc Deprotection: The Fmoc group can be removed using a base such as piperidine, which is a common step in peptide synthesis.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.
Substitution Reactions: Nucleophiles such as amines or thiols can be used to substitute the fluoro group under suitable conditions.
Major Products Formed
Fmoc Deprotection: The major product is 2-fluoro-D-homophenylalanine.
Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of 2-fluoro-D-homophenylalanine can be formed.
Scientific Research Applications
N-Fmoc-2-fluoro-D-homophenylalanine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: Its derivatives are explored for potential therapeutic applications.
Biological Studies: It is used in the study of protein-protein interactions and enzyme mechanisms.
Material Science: It is used in the development of novel materials with specific properties
Mechanism of Action
The mechanism of action of N-Fmoc-2-fluoro-D-homophenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once incorporated, the Fmoc group is removed, allowing the amino acid to participate in the formation of peptide bonds. The fluoro group can influence the conformation and reactivity of the resulting peptides, making it a valuable tool in peptide chemistry .
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-homophenylalanine: Similar structure but lacks the fluoro group.
Fmoc-2-fluoro-L-phenylalanine: Similar structure but with a different stereochemistry.
Fmoc-2-fluoro-D-phenylalanine: Similar structure but lacks the additional methylene group in the side chain.
Uniqueness
N-Fmoc-2-fluoro-D-homophenylalanine is unique due to the presence of both the Fmoc protecting group and the fluoro substituent. This combination provides stability during peptide synthesis and allows for specific modifications in the resulting peptides, making it a versatile tool in various research applications .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-fluorophenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4/c26-22-12-6-1-7-16(22)13-14-23(24(28)29)27-25(30)31-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21,23H,13-15H2,(H,27,30)(H,28,29)/t23-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSPNGQMLQPZAK-HSZRJFAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














